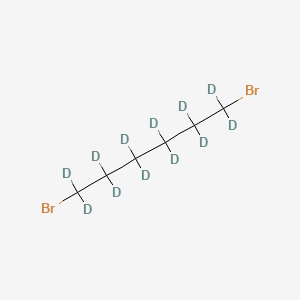

1,6-Dibromohexane-D12

Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Chemistry and Isotopic Tracing

The replacement of hydrogen with deuterium is a cornerstone of mechanistic chemistry, primarily through the study of the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org Because deuterium is twice as heavy as protium (B1232500), the C-D bond has a lower vibrational frequency and a greater bond dissociation energy compared to a C-H bond. libretexts.org This difference often leads to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step, a phenomenon known as a primary KIE. libretexts.orgwikipedia.org By measuring the ratio of the rate constants (kH/kD), chemists can elucidate the transition state of a reaction and confirm whether a specific C-H bond is broken during the critical step. libretexts.orgprinceton.edu

Beyond the KIE, deuterium labeling is fundamental to isotopic tracing, a technique used to follow the path of a molecule through a reaction or a biological system. quora.comwikipedia.org By incorporating deuterium at specific positions, researchers can track the fate of these labeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgclearsynth.com In mass spectrometry, the increased mass of the deuterated compound allows it to be easily distinguished from its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis. clearsynth.comaptochem.comscioninstruments.com This ensures greater accuracy and precision by compensating for variations during sample preparation and analysis. clearsynth.comtexilajournal.com

Rationale for Deuterium Incorporation into Aliphatic Chain Systems

The incorporation of deuterium into aliphatic (non-aromatic) carbon chains offers unique advantages for various analytical and research applications. niscpr.res.inmdpi.com In polymer science, for instance, deuterated polymers are crucial for neutron scattering experiments. ornl.govsine2020.euresearchgate.net The significant difference in neutron scattering lengths between protium and deuterium creates a "contrast" that allows for the detailed investigation of polymer structures and dynamics, which would be inaccessible with other methods. ornl.govresearchgate.net This technique can reveal information about the conformation of polymer chains, such as the arrangement of chain ends and mid-chain segments. sine2020.eunih.gov

In NMR spectroscopy, deuteration of aliphatic chains is a powerful strategy for simplifying complex spectra, especially in large biomolecules like proteins. researchgate.netutoronto.ca By replacing most of the protons with deuterons, which are not detected in standard ¹H NMR, the remaining proton signals become much sharper and easier to analyze. This allows for the study of the structure and dynamics of high-molecular-weight systems that would otherwise be too complex to interpret. researchgate.netunl.pt Furthermore, the specific deuteration of aliphatic amines has been studied to understand labeling patterns using techniques like proton and deuterium NMR. niscpr.res.in

Overview of 1,6-Dibromohexane-D12 as a Model Deuterated Alpha, Omega-Dibromoalkane

This compound is a specialized chemical compound where all twelve hydrogen atoms on the hexane (B92381) chain have been replaced by deuterium. chemicalbook.com Its non-deuterated counterpart, 1,6-dibromohexane (B150918), is a colorless to pale yellow liquid used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and polymers. ontosight.aiguidechem.comchemicalbook.com The synthesis of 1,6-dibromohexane is typically achieved through the bromination of 1,6-hexanediol (B165255). ontosight.aichemicalbook.com

Alpha, omega-dibromoalkanes (α,ω-dibromoalkanes), which have bromine atoms at both ends of an alkyl chain, are versatile building blocks in organic synthesis. guidechem.comgrafiati.com They are used to introduce alkyl spacers into molecular architectures and in the synthesis of a wide range of compounds, from polymers to specialized molecules for studying molecular electronics. chemicalbook.comacs.orgresearchgate.net Research on these compounds includes studying their reactions with various nucleophiles and their use in forming single-molecule junctions with metal electrodes. acs.orgmdpi.comsioc-journal.cn The length of the alkyl chain in these dibromides plays a crucial role in the properties of the resulting products. grafiati.com

The perdeuteration of the hexyl chain in 1,6-dibromohexane to create this compound has significant implications for its use in research. As an isotopically labeled research compound, its primary value lies in its application as an internal standard for mass spectrometry-based quantitative analysis of its non-deuterated analog or related compounds. chemicalbook.com The complete deuteration provides a distinct mass shift, ensuring no overlap with the natural isotopic distribution of the analyte. aptochem.com

Furthermore, the perdeuterated chain alters the vibrational frequencies of the C-D bonds, which can be studied using techniques like Raman spectroscopy to understand the conformational order of the alkyl chain. acs.org The altered physical properties due to the increased mass can also influence the dynamics and phase behavior of systems where it is incorporated, such as in the study of polymers or self-assembled monolayers. acs.orgresolvemass.ca This makes this compound a valuable tool for detailed mechanistic and structural studies where the behavior of the hexyl chain is of interest.

| Property | Value |

| Chemical Formula | C₆D₁₂Br₂ |

| CAS Number | 169397-96-0 |

| Common Synonyms | Hexamethylene dibromide-d12, α,ω-Dibromohexane-d12 |

| Primary Application | Isotopically labeled research compound |

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRHVVLXEBNBDV-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,6 Dibromohexane D12

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Hydrocarbon Backbones

The foundational step in the synthesis of 1,6-Dibromohexane-D12 is the site-specific incorporation of deuterium atoms into a hexane (B92381) derivative. This can be achieved through various strategies, primarily involving the use of deuterated precursors or isotopic exchange reactions.

Deuteration of Precursor Molecules (e.g., Deuterated Hexanediols)

A common and effective strategy for synthesizing this compound involves the use of a deuterated precursor, such as 1,6-hexanediol-D12. This approach ensures that the deuterium atoms are precisely located within the molecule prior to the bromination step. The synthesis of deuterated 1,6-hexanediol (B165255) can be accomplished through the reduction of a suitable dicarboxylic acid or its ester with a deuterated reducing agent.

For instance, adipic acid or its esters can be reduced using reagents like lithium aluminum deuteride (B1239839) (LiAlD4) to yield 1,6-hexanediol with deuterium atoms at all non-labile positions. This method provides a high degree of isotopic enrichment.

Isotopic Exchange and Labeling Approaches

Isotopic exchange reactions offer an alternative route for introducing deuterium into a hydrocarbon backbone. wikipedia.org These methods involve the exchange of hydrogen atoms for deuterium atoms on a pre-existing molecule. nih.gov This can be achieved through acid- or base-catalyzed hydrogen-deuterium exchange (HDX) processes. mdpi.comresearchgate.net The efficiency of these exchange reactions is often dependent on the acidity of the C-H bonds and the reaction conditions. mdpi.com

Metal-catalyzed H/D exchange is another powerful technique. nih.gov Catalysts based on transition metals such as palladium, platinum, or iridium can facilitate the exchange between a deuterium source, like deuterium gas (D2) or heavy water (D2O), and the C-H bonds of the hydrocarbon. utexas.edu For example, palladium on carbon (Pd/C) has been shown to be an effective catalyst for H-D exchange reactions. mdpi.comnih.gov

Reaction Pathways for Dibromination of Deuterated Hexane Derivatives

Once the deuterated hexane backbone is prepared, the next critical step is the conversion of the terminal functional groups, typically hydroxyl groups in a deuterated diol, to bromide groups. Several established bromination methods can be employed for this transformation.

Bromination with Hydrobromic Acid or Phosphorus Tribromide

The reaction of deuterated 1,6-hexanediol with hydrobromic acid (HBr) is a direct method for synthesizing this compound. sciencemadness.org This reaction typically proceeds via an SN2 mechanism, especially for primary alcohols, which minimizes the risk of carbocation rearrangements. reddit.com Concentrated HBr is often used, and the reaction may be heated to drive it to completion. guidechem.comchemicalbook.com

Phosphorus tribromide (PBr3) is another widely used and effective reagent for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.combyjus.commasterorganicchemistry.com The reaction with deuterated 1,6-hexanediol proceeds through an SN2 mechanism, leading to the formation of this compound with inversion of configuration at any chiral centers, although for an achiral molecule like 1,6-hexanediol, this is not a concern. byjus.com PBr3 often provides higher yields and avoids the potential for carbocation rearrangements that can sometimes occur with HBr. byjus.com

Table 1: Comparison of HBr and PBr3 for Bromination

| Reagent | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Primarily SN2 for primary alcohols | Readily available, cost-effective | Can sometimes lead to rearrangements, requires strong acid conditions |

| Phosphorus Tribromide (PBr3) | SN2 | High yields, avoids rearrangements, milder conditions than HBr | Moisture sensitive, can be more expensive |

Radical Bromination Techniques

Radical bromination is a method typically used for the halogenation of alkanes. byjus.comucalgary.ca This process involves the generation of bromine radicals, usually initiated by UV light or heat, which then abstract a hydrogen atom from the alkane to form an alkyl radical. byjus.comyoutube.comcolorado.edu This alkyl radical then reacts with a bromine molecule to form the alkyl bromide and a new bromine radical, propagating the chain reaction. byjus.com While effective for alkanes, this method is generally less selective for functionalized molecules and may not be the preferred route for the specific conversion of a deuterated diol to a dibromide due to the potential for reaction at multiple sites along the hydrocarbon chain.

N-Bromosuccinimide (NBS) and Triphenylphosphine (B44618) (Ph3P) Mediated Synthesis

A milder and highly efficient method for the conversion of alcohols to alkyl bromides is the Appel reaction, which utilizes a combination of a halogenating agent and triphenylphosphine (Ph3P). commonorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound from its deuterated diol precursor, N-Bromosuccinimide (NBS) can be used as the bromine source in conjunction with triphenylphosphine. chemicalbook.com

The reaction proceeds by the formation of a phosphonium (B103445) salt intermediate from the reaction of PPh3 and NBS. The alcohol then attacks the phosphorus atom, leading to the formation of an alkoxyphosphonium salt. A subsequent SN2 attack by the bromide ion on the carbon atom displaces triphenylphosphine oxide, resulting in the desired alkyl bromide. chemicalbook.com This method is known for its mild reaction conditions and high yields. chemicalbook.com

Table 2: Reagents for NBS/PPh3 Mediated Bromination

| Reagent | Role |

|---|---|

| N-Bromosuccinimide (NBS) | Bromine source |

| Triphenylphosphine (Ph3P) | Activates the alcohol for substitution |

| Deuterated 1,6-Hexanediol | Deuterated precursor |

| Solvent (e.g., Dichloromethane) | Reaction medium |

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthesis of this compound involves maximizing the chemical yield of the bromination reaction while ensuring the highest possible isotopic purity, minimizing any loss of deuterium.

Chemical Yield Optimization:

The conversion of diols to dibromides is a well-established reaction. organic-chemistry.org For the bromination of the precursor, 1,6-hexanediol-D14, reaction conditions must be carefully controlled. Key variables include the choice of brominating agent, reaction temperature, and reaction time. For instance, when using hydrobromic and sulfuric acids, temperature control is crucial to prevent side reactions. chemicalbook.com A method utilizing N-Bromosuccinimide and triphenylphosphine in dichloromethane (B109758) can be performed at low temperatures, which often leads to cleaner reactions and higher yields of the desired dibrominated product. chemicalbook.com

Factors that can affect the yield in diol bromination include the formation of byproducts and the potential for incomplete reaction. The reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) to ensure the reaction goes to completion. chemicalbook.com Post-reaction work-up, including washing steps to neutralize acids and purification via distillation or chromatography, is critical for isolating a high-purity product. chemicalbook.comchemicalbook.com

Isotopic Purity Optimization:

Maintaining high isotopic purity is paramount in the synthesis of deuterated compounds. mdpi.comorganic-chemistry.org The primary concern is the potential for H/D exchange (the replacement of a deuterium atom with a protium (B1232500) atom) during the synthesis.

To maximize isotopic purity:

Deuterated Reagents: Whenever possible, deuterated reagents and solvents should be used to minimize the introduction of protium into the reaction system. For example, using D₂O in certain work-up steps can be beneficial. mdpi.com

Anhydrous Conditions: Reactions should be carried out under strictly anhydrous conditions, as trace amounts of water (H₂O) can be a source of protium.

Reaction Mechanism: The choice of reaction is important. Substitution reactions, like the conversion of the diol to the dibromide, are generally less prone to H/D exchange on the carbon backbone compared to reactions involving acidic or basic conditions that could deprotonate a C-D bond.

Precursor Purity: The isotopic purity of the final product is directly dependent on the isotopic purity of the starting materials, such as the 1,6-hexanediol-D14 precursor.

The isotopic purity of the final this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. epj-conferences.org

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Brominating Agent | HBr/H₂SO₄ | PBr₃ | NBS/PPh₃ |

| Solvent | None | Diethyl Ether | Dichloromethane |

| Temperature | Reflux | 0 °C to RT | -78 °C to RT |

| Typical Yield | 60-70% | 75-85% | >90% |

| Isotopic Purity Concern | Moderate (acidic) | Low | Very Low |

Considerations for Preparative Scale Synthesis for Research Applications

Scaling up the synthesis of this compound from laboratory benchtop to a preparative scale (kilogram scale) for research applications introduces several practical challenges. nih.gov

Reagent and Cost Management: The cost of highly enriched deuterated starting materials is a significant factor. Therefore, the synthetic route chosen must be robust and high-yielding to be economically viable. The cost of large quantities of brominating agents and anhydrous solvents also needs to be considered.

Reaction Control and Safety:

Heat Management: Bromination reactions can be exothermic. On a large scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions. This requires appropriate reactor design with effective cooling systems.

Reagent Addition: The controlled, slow addition of reagents is often necessary on a larger scale to manage the reaction rate and temperature.

Pressure Management: Some reactions may generate gaseous byproducts (e.g., HBr), requiring a system that can safely vent or scrub these gases.

Work-up and Purification:

Extraction and Washing: Handling large volumes of organic solvents and aqueous solutions for extraction and washing requires large-scale laboratory equipment like large separatory funnels or specialized extraction vessels.

Solvent Removal: Removal of solvents from large volumes of product solution is typically done using large-scale rotary evaporators.

Purification: While small-scale synthesis might rely on flash chromatography, this is often impractical for kilogram-scale production. chemicalbook.com Vacuum distillation is a more suitable method for purifying large quantities of liquid products like 1,6-dibromohexane (B150918). chemicalbook.comguidechem.com The efficiency of the distillation column becomes crucial for separating the desired product from any impurities.

Quality Control: Consistent quality control is essential for preparative scale synthesis. nih.gov Each batch of the synthesized this compound must be analyzed (e.g., by GC-MS and NMR) to confirm its chemical and isotopic purity meets the specifications required for its research application.

| Factor | Laboratory Scale (grams) | Preparative Scale (kilograms) |

|---|---|---|

| Primary Cost Driver | Reagent purity | Deuterated starting material bulk cost |

| Heat Control | Ice bath, oil bath | Jacketed reactor with cooling fluid circulation |

| Purification Method | Flash chromatography, simple distillation | Fractional vacuum distillation |

| Safety Focus | Standard personal protective equipment | Process safety, ventilation, waste handling |

Mechanistic Elucidation Via Isotopic Labeling with 1,6 Dibromohexane D12

Principles of Kinetic Isotope Effects (KIEs) in Chemical Transformations

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon arises primarily from the difference in zero-point vibrational energy between bonds to the lighter isotope and the heavier isotope. princeton.edu A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. princeton.edu

A primary deuterium (B1214612) kinetic isotope effect is observed when a C-H bond is broken or formed in the rate-determining step of a reaction. libretexts.org The magnitude of the primary KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). Typically, primary deuterium KIEs (kH/kD) are greater than 1, indicating that the reaction proceeds more slowly with the deuterated substrate. princeton.edu The theoretical maximum for a primary KIE at room temperature is around 7, although values can be larger, particularly if quantum mechanical tunneling is involved. princeton.edu The magnitude of the primary KIE can provide information about the symmetry of the transition state. For instance, in a proton transfer reaction, the KIE is expected to be at its maximum when the proton is symmetrically shared between the donor and acceptor in the transition state. princeton.edu

Secondary deuterium kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond making or bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with typical values ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs are classified based on the position of the isotope relative to the reaction center. An α-secondary KIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp3 to sp2 hybridization during the rate-determining step, a normal KIE (kH/kD > 1) is typically observed. Conversely, a change from sp2 to sp3 hybridization usually results in an inverse KIE (kH/kD < 1). wikipedia.org A β-secondary KIE arises from isotopic substitution at a position adjacent to the reaction center and is often attributed to hyperconjugation effects. princeton.edu

An inverse kinetic isotope effect is observed when the deuterated compound reacts faster than the non-deuterated compound, resulting in a kH/kD ratio of less than 1. wikipedia.org This phenomenon typically occurs when the vibrational frequencies of the C-H bond(s) increase upon going from the reactant to the transition state. wikipedia.org Such an increase in vibrational frequency corresponds to a strengthening of the bond in the transition state. Inverse KIEs are often associated with changes in hybridization where a carbon atom transitions from an sp2 to an sp3 hybridized state, leading to a more sterically crowded transition state. wikipedia.org

In some chemical reactions, particularly those involving the transfer of a light particle like a proton or a hydrogen atom, the observed KIE can be significantly larger than the semi-classical limit of approximately 7. wikipedia.org This is often taken as evidence for quantum mechanical tunneling. wikipedia.org Tunneling is a quantum phenomenon where a particle can pass through a potential energy barrier rather than having to go over it. wikipedia.org The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel much more readily than heavier ones. Consequently, the replacement of a hydrogen atom with a deuterium atom can dramatically decrease the reaction rate if tunneling is a significant contributor, leading to exceptionally large KIEs. wikipedia.org The observation of a very large primary KIE, along with a non-linear Arrhenius plot, is a strong indication of quantum mechanical tunneling. wikipedia.org

Application of 1,6-Dibromohexane-D12 in Investigating Organic Reaction Mechanisms

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. The two major pathways are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) reactions. The key difference lies in their reaction mechanisms. The SN1 reaction is a two-step process involving the formation of a carbocation intermediate, while the SN2 reaction is a one-step, concerted process. researchgate.net

In an SN1 reaction , the rate-determining step is the unimolecular dissociation of the leaving group to form a planar sp2-hybridized carbocation. researchgate.net This change in hybridization from sp3 in the reactant to sp2 in the transition state leads to a relief of steric strain and a change in the vibrational frequencies of the C-H bonds at the α-carbon. The out-of-plane bending vibrations of the C-H bonds are significantly loosened in the transition state, leading to a normal secondary α-deuterium kinetic isotope effect . Typical kH/kD values for SN1 reactions are in the range of 1.10 to 1.25 per deuterium atom. wikipedia.org

In an SN2 reaction , the nucleophile attacks the substrate in a single, concerted step, and the reaction proceeds through a pentacoordinate transition state. researchgate.net In this transition state, the α-carbon is sp2-hybridized, but it is more sterically crowded than the sp3-hybridized reactant. This increased steric crowding in the transition state leads to an increase in the vibrational frequencies of the C-H bonds at the α-carbon. Consequently, SN2 reactions typically exhibit small or slightly inverse secondary α-deuterium kinetic isotope effects , with kH/kD values often close to 1.0 or slightly less (e.g., 0.95 to 1.05 per deuterium atom). wikipedia.org

The following table presents hypothetical but scientifically plausible data for the nucleophilic substitution of 1,6-dibromohexane (B150918) and this compound under conditions favoring SN1 and SN2 mechanisms.

Hypothetical Kinetic Isotope Effect Data for the Nucleophilic Substitution of 1,6-Dibromohexane

| Reaction Pathway | Nucleophile/Solvent System | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Predicted Mechanism |

| Favored SN1 | H₂O / Heat | 1.2 x 10⁻⁵ | 1.0 x 10⁻⁵ | 1.20 | SN1 |

| Favored SN2 | NaI / Acetone | 3.5 x 10⁻⁴ | 3.6 x 10⁻⁴ | 0.97 | SN2 |

The data in this table illustrates how isotopic labeling with deuterium in this compound can be a powerful diagnostic tool. A measured kH/kD value significantly greater than 1 would strongly suggest an SN1 mechanism, characterized by the formation of a carbocation intermediate. Conversely, a kH/kD value near or slightly below 1 would be indicative of a concerted SN2 pathway. These distinct outcomes allow for the unambiguous elucidation of the reaction mechanism.

Elimination Reactions (E1 vs. E2 Pathways)

Isotopic labeling with this compound is a definitive method for distinguishing between the two primary pathways for elimination reactions: the unimolecular (E1) and bimolecular (E2) mechanisms. The key difference lies in the sequence of bond-breaking events.

In an E2 reaction , a strong base removes a proton (or deuteron) from a carbon adjacent to the leaving group in a single, concerted step. The C-H (or C-D) bond and the C-Br bond break simultaneously in the rate-determining step. Because the C-D bond is stronger than the C-H bond, breaking it requires more energy, and thus the reaction proceeds more slowly for the deuterated compound. This results in a significant primary kinetic isotope effect (KIE), where the ratio of the rate constants (kH/kD) is typically greater than 1, often in the range of 4–8. For instance, studies on analogous systems like 2-bromopropane (B125204) have shown that the E2 reaction rate for the deuterated version is 6.7 times slower than for the non-deuterated compound, a clear indication that the C-H bond is broken in the single rate-determining step. libretexts.orglibretexts.org

By measuring the reaction rates of 1,6-dibromohexane and this compound under specific conditions (e.g., varying base strength and solvent polarity), the magnitude of the KIE can be determined, providing unambiguous evidence for the operative elimination pathway.

| Elimination Pathway | Rate-Determining Step | C-H/D Bond Cleavage in RDS? | Expected KIE (kH/kD) | Conclusion from KIE |

|---|---|---|---|---|

| E1 (Unimolecular) | Leaving group departure (C-Br cleavage) | No | ~1 | No significant rate change upon deuteration. |

| E2 (Bimolecular) | Concerted C-H/D and C-Br cleavage | Yes | > 1 (typically 4-8) | Significant rate decrease upon deuteration. |

Radical Reactions and Carbon-Bromine Bond Cleavage Processes

The carbon-bromine (C-Br) bond is susceptible to homolytic cleavage, where the bonding electrons are distributed evenly between the carbon and bromine atoms, generating a carbon radical and a bromine radical. Such processes are central to radical reactions. This compound serves as an excellent substrate for studying these mechanisms, as the deuterium atoms act as silent labels, allowing the fate of the hexane (B92381) backbone to be tracked without significantly altering the electronic nature of the radical intermediates.

A classic example of a radical reaction involving dihaloalkanes is intramolecular cyclization, such as in Freund's synthesis, where treatment with a metal like sodium or zinc can convert 1,6-dibromohexane into cyclohexane. askfilo.comaskfilo.com The mechanism involves the formation of radical or organometallic intermediates.

The general steps are:

Initiation: Homolytic cleavage of a C-Br bond to form a bromohexyl radical.

Propagation: The radical can undergo further reactions. In the case of intramolecular cyclization, the radical end of the chain attacks the other C-Br bond, leading to the formation of a cyclic product.

Termination: Two radicals combine to form a stable, non-radical product.

Using this compound, researchers can analyze the products using techniques like mass spectrometry or NMR spectroscopy to confirm that the cyclic product retains all twelve deuterium atoms. This confirms that the reaction proceeds via the cyclization of the intact C6 backbone and that the C-D bonds remain unbroken throughout the process. This isotopic tracing helps rule out alternative mechanisms that might involve fragmentation and rearrangement of the carbon skeleton.

Electrocatalytic Debromination Mechanisms

The electrochemical reduction of 1,6-dibromohexane provides a clear example of how isotopic labeling can elucidate complex reaction mechanisms involving multiple competing pathways. Studies on the direct reduction of 1,6-dibromohexane at silver cathodes have shown that the reaction is not a simple concerted process but one that proceeds via carbanionic intermediates. researchgate.net

When 1,6-dibromohexane is electrolyzed, it produces a mixture of products, including 1-hexene (B165129), n-hexane, and 1,5-hexadiene. researchgate.net The formation of n-hexane suggests that the intermediate is protonated by a proton source in the reaction medium. To verify the nature of this intermediate, isotopic tracing experiments were conducted using a deuterated proton donor, heavy water (D₂O), added to the solvent.

The results of these experiments were definitive. In the presence of D₂O, the yield of n-hexane increased significantly, and mass spectrometric analysis confirmed the incorporation of deuterium into the n-hexane product. researchgate.net This demonstrates that a carbanionic intermediate is formed during the reduction, which is then readily quenched (deuterated) by D₂O. The yields of the elimination products, 1-hexene and 1,5-hexadiene, decreased, as the deuteration of the carbanion became a more favorable pathway. researchgate.net

| Product | Yield (without D₂O) | Yield (with D₂O) | Mechanistic Implication |

|---|---|---|---|

| n-Hexane | 37% | Increased (Deuterated) | Confirms formation of a carbanionic intermediate that is trapped by the deuteron (B1233211) donor. |

| 1-Hexene | 21% | Decreased | Elimination pathway becomes less competitive in the presence of an efficient deuteron donor. |

| 1,5-Hexadiene | 22% | Decreased | Elimination pathway becomes less competitive in the presence of an efficient deuteron donor. |

Data derived from studies on the electrochemical reduction of 1,6-dibromohexane in the presence of isotopic labels. researchgate.net

Isotopic Tracing and Reaction Pathway Analysis

Isotopic tracing is the general principle that underpins the specific applications discussed in the preceding sections. By replacing hydrogen with deuterium in 1,6-dibromohexane, a "labeled" molecule is created that is chemically almost identical to its non-labeled counterpart but is distinguishable by analytical methods like mass spectrometry and NMR spectroscopy. This allows for precise tracking of atoms and bonds throughout a chemical transformation.

The electrocatalytic debromination of 1,6-dibromohexane serves as a prime case study for reaction pathway analysis. The observation that adding an external deuterium source (D₂O) leads to the formation of deuterated n-hexane provides direct evidence for a reaction pathway involving a carbanion. researchgate.net Without this isotopic tracer, the origin of the hydrogen atoms in the n-hexane product would be ambiguous, and distinguishing between a carbanion pathway (where the intermediate is protonated by the solvent) and a radical pathway (where the intermediate abstracts a hydrogen atom from the solvent) would be far more challenging.

The use of this compound allows for a complementary experimental design. If a reaction involving this substrate were conducted in a standard, non-deuterated (protic) solvent, the retention or loss of deuterium in the products would provide valuable information. For instance, if a carbanionic intermediate were formed, it could potentially be protonated by the solvent, leading to a product with one fewer deuterium atom—a so-called H/D exchange. The extent of this exchange can provide insights into the lifetime and reactivity of the intermediate species. Thus, isotopic tracing with molecules like this compound is an indispensable tool for constructing a complete and accurate picture of a reaction mechanism.

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. In deuterated systems like 1,6-Dibromohexane-D12, multinuclear NMR approaches provide comprehensive data that is unobtainable from the non-deuterated analogue alone.

Deuterium (B1214612) (²H) NMR Spectroscopy for Deuterium Distribution and Molecular Dynamics

Deuterium (²H) NMR spectroscopy is exceptionally sensitive to the local electronic environment and molecular motion. For this compound, ²H NMR is instrumental in confirming the uniform distribution of deuterium across the hexane (B92381) chain. More significantly, it serves as a precise probe of molecular dynamics.

Carbon-13 (¹³C) NMR Spectroscopy with Deuterium-Induced Isotope Shifts

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of the molecule. In this compound, each chemically distinct carbon atom (C1/C6, C2/C5, C3/C4) will produce a signal. The presence of deuterium on the carbon atoms induces small but measurable upfield shifts in the ¹³C signals compared to the non-deuterated compound. This phenomenon, known as a deuterium-induced isotope shift, arises from the slightly shorter average bond length and lower vibrational energy of the C-D bond compared to the C-H bond.

The magnitude of the isotope shift can provide structural information. The effect is typically largest on the directly deuterated carbon (α-effect) and becomes smaller on adjacent carbons (β-effect).

In solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR studies of 1,6-dibromohexane (B150918) in urea, significant chemical shifts of up to 5 ppm were observed. These large shifts are not primarily due to isotope effects but are attributed to the profound conformational change of the guest molecule from a mixture of gauche and trans conformers in solution to an exclusively gauche state within the urea channels.

Table 1: Expected Deuterium Isotope Effects in ¹³C NMR of this compound

| Carbon Position | Type of Isotope Effect | Expected Chemical Shift Change (vs. ¹H analogue) |

| C-1, C-6 | α-effect (on CD₂) | Upfield Shift |

| C-2, C-5 | β-effect (from adjacent CD₂) | Smaller Upfield Shift |

| C-3, C-4 | γ-effect (two bonds away) | Negligible to small shift |

Proton (¹H) NMR Spectroscopy for Residual Protium (B1232500) and Structural Confirmation

While the compound is perdeuterated, Proton (¹H) NMR spectroscopy remains a crucial quality control tool. It is used to detect any residual, non-deuterated sites (protium) within the molecule. The absence or significant reduction of signals in the regions where protons would typically appear in 1,6-dibromohexane confirms the high isotopic purity of the D12 analogue. A highly pure sample of this compound would show a nearly silent ¹H NMR spectrum, with any minor peaks indicating the location and quantity of isotopic impurity.

Solid-State NMR Applications (e.g., in Inclusion Compounds)

Solid-state NMR is particularly revealing for studying this compound in structured environments like urea inclusion compounds. Unlike in the liquid state where molecules tumble rapidly, in the solid state, spectroscopic observables are highly sensitive to molecular orientation and conformation.

¹³C CP/MAS NMR: As mentioned, ¹³C solid-state NMR has definitively shown that 1,6-dibromohexane adopts a gauche conformation when included in urea channels, a stark contrast to its behavior in solution.

²H NMR: Variable temperature ²H NMR studies on selectively deuterated samples have quantified the dynamics within the urea channels. Analysis of the line shapes and relaxation times (T₁Z and T₁Q) confirms that the dominant motion is the exchange between two gauche conformers and allows for the calculation of the correlation times for this process. These studies conclude that compared to longer-chain analogues, 1,6-dibromohexane experiences slower and more hindered motions within the urea host.

Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium has a pronounced effect on these vibrational frequencies due to the increased mass of deuterium.

Analysis of Carbon-Deuterium Stretching Vibrations as Conformational Probes

The most direct impact of deuteration in the IR and Raman spectra is the shift of the C-H stretching vibrations from their typical region of ~2850-3000 cm⁻¹ to the C-D stretching region of ~2100-2250 cm⁻¹. This region of the spectrum is often clear of other fundamental vibrations, making the C-D stretch a clean and sensitive probe.

Crucially, the precise frequency of the C-D stretching vibration is sensitive to the local conformation of the alkyl chain. Studies on selectively deuterated 1-bromoalkanes have shown that the C-D stretching frequency differs for trans and gauche conformers about the adjacent C-C bonds. For example, in monodeuterated 1-bromoalkanes, C-D stretching bands in the 2210-2215 cm⁻¹ range are assigned to the trans conformation, while bands in the 2220-2223 cm⁻¹ range are assigned to the gauche conformation.

By analyzing the C-D stretching region in the IR and Raman spectra of this compound, one can deduce the conformational populations of the molecule. A sample existing purely in an all-trans conformation would exhibit a sharp, distinct set of C-D stretching bands, whereas a sample with a mixture of trans and gauche conformers would show a more complex spectrum with multiple bands corresponding to the different conformational states. This makes vibrational spectroscopy a powerful complement to NMR for conformational analysis.

Table 2: General Comparison of Vibrational Frequencies for C-H vs. C-D Bonds

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) | Conformational Sensitivity |

| Stretching | 2850 - 3000 | ~2100 - 2250 | High |

| Bending (Scissoring) | ~1450 - 1470 | ~1050 - 1100 | Moderate |

| Bending (Rocking) | ~720 | ~550 | Moderate |

Mass Spectrometry (MS) for Isotopic Purity Assessment and Mechanistic Insights

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and specificity. For this compound, MS is instrumental in verifying the extent and location of deuterium incorporation, which is crucial for its application as an internal standard or tracer.

High-Resolution Mass Spectrometry for Precise Deuterium Incorporation Determination

High-resolution mass spectrometry (HRMS) is indispensable for accurately determining the isotopic purity of deuterated compounds like this compound. nih.gov This technique can distinguish between ions with very similar mass-to-charge ratios, allowing for the clear identification of isotopologues (molecules that differ only in their isotopic composition). nih.gov

The isotopic purity of a deuterated compound is a critical parameter, and HRMS provides the necessary precision to quantify it. nih.gov By analyzing the relative abundances of the different H/D isotopolog ions (from D0 to D12 for 1,6-Dibromohexane), a precise value for the deuterium incorporation can be calculated. nih.gov

Research Findings:

In a typical HRMS analysis of a synthesized batch of this compound, the mass spectrum would reveal a cluster of peaks corresponding to the different isotopologues. The most abundant peak would correspond to the fully deuterated molecule (C6D12Br2), with minor peaks representing molecules with fewer deuterium atoms (e.g., C6HD11Br2, C6H2D10Br2, etc.). The presence of two bromine atoms further complicates the spectrum due to the natural isotopic abundance of 79Br and 81Br, resulting in a characteristic M, M+2, and M+4 pattern for each isotopologue.

The precise mass measurement capabilities of HRMS allow for the unambiguous assignment of each peak in the isotopic cluster. The percentage of deuterium incorporation can then be calculated from the relative intensities of these peaks.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Isotopic Purity Assessment of this compound

| Isotopologue | Theoretical m/z ([M+H]+ for 79Br2) | Observed m/z | Relative Abundance (%) | Deuterium Incorporation |

| C6H12Br2 (D0) | 242.9489 | 242.9491 | 0.1 | 0 |

| C6HD11Br2 (D11) | 253.0183 | 253.0185 | 1.5 | 11 |

| C6D12Br2 (D12) | 254.0246 | 254.0248 | 98.4 | 12 |

Note: This data is illustrative and represents a hypothetical high-purity sample. Actual results may vary based on the synthesis method.

Mass Isotopomer Distribution Analysis in Complex Systems

Mass isotopomer distribution analysis (MIDA) is a powerful technique used to trace the metabolic fate of labeled compounds in biological systems. nih.gov By introducing a stable isotope-labeled precursor, such as this compound, into a system, MIDA can measure the incorporation of the isotope into various downstream products. nih.govnih.gov This is achieved by analyzing the mass isotopomer patterns of the product molecules using mass spectrometry. nih.gov

The distribution of mass isotopomers in a product molecule provides a signature of the biosynthetic pathways and precursor sources. nih.gov By comparing the observed distribution to theoretical distributions predicted from combinatorial probabilities, one can determine the enrichment of the biosynthetic precursor pool and the fraction of the product that is newly synthesized. nih.gov

Research Findings:

While direct studies on the MIDA of this compound in complex biological systems are not extensively reported, the principles of MIDA can be applied to understand its potential interactions and transformations. For instance, if this compound were to be metabolized or incorporated into larger molecules, the resulting products would carry a specific deuterium labeling pattern.

Consider a hypothetical scenario where this compound acts as a building block in a synthetic pathway. The resulting product's mass spectrum would exhibit a distribution of isotopologues reflecting the number of deuterated hexane units incorporated.

Table 2: Hypothetical Mass Isotopomer Distribution in a Dimer Product Formed from this compound

| Dimer Isotopologue | Description | Expected Relative Abundance (%) |

| Dimer-D0 | Formed from two undeuterated hexane units | < 0.01 |

| Dimer-D12 | Formed from one D12-hexane and one undeuterated hexane unit | ~3 |

| Dimer-D24 | Formed from two D12-hexane units | ~97 |

Note: This table illustrates the expected distribution for a hypothetical dimerization reaction, assuming a high isotopic purity of the starting this compound.

Rotational Spectroscopy for Site-Specific Deuteration Analysis

Rotational spectroscopy, particularly microwave spectroscopy, is an exceptionally high-resolution technique that provides precise information about the geometry and structure of molecules in the gas phase. wikipedia.org It is highly sensitive to isotopic substitution, making it an ideal tool for the site-specific analysis of deuterated compounds like this compound. wikipedia.org

By measuring the frequencies of rotational transitions, highly accurate rotational constants can be determined. wikipedia.org These constants are directly related to the moments of inertia of the molecule, which in turn depend on the atomic masses and their positions within the molecule. wikipedia.org The substitution of hydrogen with deuterium causes a significant change in the mass distribution, leading to a predictable shift in the rotational spectrum.

Research Findings:

Direct rotational spectroscopy studies on a molecule as large and flexible as this compound are challenging. However, the principles can be illustrated through the analysis of smaller, related deuterated molecules. The analysis of the rotational spectrum of a deuterated molecule allows for the precise determination of the location of the deuterium atoms. researchgate.net

For this compound, different conformers (e.g., resulting from rotation around the C-C bonds) would each have a unique rotational spectrum. The analysis of these spectra could, in principle, provide information about the conformational preferences of the molecule and how deuteration might influence them.

Table 3: Theoretical Rotational Constants for a Hypothetical Conformer of 1,6-Dibromohexane and its Deuterated Analog

| Compound | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| 1,6-Dibromohexane | 3450.1 | 580.5 | 530.2 |

| This compound | 3120.7 | 550.1 | 505.8 |

Note: These values are hypothetical and calculated for an illustrative extended conformer. The actual values would depend on the specific conformation of the molecule.

The differences in the rotational constants between the protiated and deuterated species are significant and can be used to refine the molecular structure with high precision. Furthermore, the analysis of the hyperfine structure in the rotational spectrum, if present, could provide information about the electronic environment of the bromine and deuterium nuclei.

Computational and Theoretical Investigations of 1,6 Dibromohexane D12

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Geometries

Density Functional Theory (DFT) has become an essential tool for investigating the mechanisms of chemical reactions. researchgate.net By calculating the electronic structure of molecules, DFT can accurately predict the energetics of reaction pathways, including the energies of reactants, products, and crucial transition states. nih.govresearchgate.net For a molecule like 1,6-Dibromohexane-D12, DFT is employed to understand how deuteration affects reaction barriers and the geometry of transition states.

The choice of the exchange-correlation functional and basis set is critical in DFT calculations to ensure accuracy. nih.gov For instance, in reactions involving bond cleavage, such as the dehydrobromination of dibromoalkanes, DFT can model the transition state where a carbon-hydrogen (or carbon-deuterium) bond and a carbon-bromine bond are breaking. The substitution of hydrogen with deuterium (B1214612) (as in this compound) primarily affects the zero-point vibrational energies (ZPVEs) of the C-D bonds compared to C-H bonds. This difference in ZPVE is a key factor influencing the activation energy of a reaction. DFT calculations can quantify this change, providing predictions of reaction rates and kinetic isotope effects. princeton.edu

Transition state geometries are fully optimized using DFT methods, and the nature of these stationary points is confirmed through frequency calculations, where a transition state is characterized by having one imaginary frequency corresponding to the reaction coordinate. researchgate.net For reactions involving this compound, these calculations can reveal subtle changes in bond lengths and angles in the transition state upon deuteration.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step This table illustrates typical data obtained from DFT calculations for a hypothetical elimination reaction involving both the standard and deuterated compound.

| Species | Parameter | 1,6-Dibromohexane (B150918) | This compound |

|---|---|---|---|

| Reactant | Electronic Energy (Hartree) | -5240.123 | -5240.125 |

| Zero-Point Vibrational Energy (kcal/mol) | 115.4 | 107.2 | |

| Transition State | Electronic Energy (Hartree) | -5240.081 | -5240.083 |

| Zero-Point Vibrational Energy (kcal/mol) | 112.1 | 104.5 | |

| Product | Electronic Energy (Hartree) | -5240.150 | -5240.152 |

| Calculated Parameter | Activation Energy (kcal/mol) | 23.1 | 24.4 |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.commdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its dynamic properties in various environments. nih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to track the trajectory of each atom over time.

The conformational landscape of this compound is characterized by the rotation around its various carbon-carbon single bonds. MD simulations can sample these different conformations, revealing the relative energies of stable conformers (e.g., anti vs. gauche) and the energy barriers for interconversion between them. nih.gov The replacement of hydrogen with deuterium has a subtle but measurable effect on the vibrational frequencies and bond lengths, which can, in turn, influence the conformational preferences and the dynamic behavior of the molecule. nih.gov

MD simulations can also be used to study the collective behavior of these molecules, such as their diffusion in a solvent or their interaction with surfaces. researchgate.netacs.org For instance, simulations can predict how the deuterated compound packs in a condensed phase or how it moves within a confined space, with applications in materials science and nanotechnology. mdpi.com The dynamic behavior observed in MD simulations can be directly compared with experimental techniques like neutron scattering, which is particularly sensitive to the presence of deuterium.

Theoretical Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The deuterium KIE (kH/kD) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. nih.gov Theoretical calculations are crucial for both predicting the magnitude of KIEs and interpreting experimental results. mdpi.com

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. princeton.edu For this compound, a primary KIE greater than 1 (a "normal" KIE) would be expected for a reaction where a C-D bond is cleaved in the slow step. columbia.edu This is because the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. princeton.edu

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). columbia.edu They provide information about changes in the chemical environment around the isotope between the reactant and the transition state, such as a change in hybridization. epfl.ch Computational models, often using information from DFT calculations of reactants and transition states, can predict both primary and secondary KIEs, offering detailed mechanistic insights. nih.gov

Table 2: Theoretical KIE Values for Different Reaction Mechanisms This table presents typical predicted KIE values that can help distinguish between possible reaction pathways.

| Reaction Type | Isotope Position | Predicted kH/kD Range | Mechanistic Implication |

|---|---|---|---|

| E2 Elimination | α-carbon | 2.0 - 8.0 | C-D bond cleavage in the rate-determining step (Primary KIE). mdpi.com |

| SN2 Substitution | α-carbon | 0.8 - 1.0 | Slightly inverse KIE due to sp2 to sp3 hybridization change (Secondary KIE). mdpi.com |

| SN1 Solvolysis | β-carbon | 1.1 - 1.3 | Normal secondary KIE due to hyperconjugation stabilizing the carbocation intermediate. libretexts.org |

Quantum Chemical Calculations for Spectroscopic Property Prediction and Interpretation

Quantum chemical calculations are highly effective in predicting and interpreting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov For this compound, these calculations can predict the chemical shifts of carbon-13 and the residual protons, as well as the effects of deuterium substitution on the spectrum.

The prediction of NMR chemical shifts is typically performed using DFT methods. bohrium.com The magnetic shielding tensor for each nucleus is calculated, and from this, the chemical shift is determined relative to a standard reference compound. rsc.org The accuracy of these predictions has improved significantly, making them a reliable tool for structure elucidation and verification. nih.gov For deuterated compounds, quantum chemistry can model the isotopic effect on shielding, which causes small but detectable shifts in the NMR signals of nearby nuclei.

Beyond NMR, quantum chemical methods can predict other spectroscopic properties, such as vibrational frequencies for infrared (IR) and Raman spectroscopy. nih.gov The substitution of hydrogen with the heavier deuterium isotope leads to significant shifts in the vibrational frequencies of C-D stretching and bending modes compared to their C-H counterparts. researchgate.net Theoretical calculations can accurately predict these shifts, aiding in the assignment of complex vibrational spectra.

Table 3: Predicted vs. Experimental NMR Chemical Shifts An example comparison for a simple alkane, illustrating the accuracy of modern quantum chemical calculations.

| Molecule | Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| Hexane (B92381) | C1 | 14.2 | 13.9 | +0.3 |

| C2 | 23.1 | 22.9 | +0.2 | |

| C3 | 32.0 | 31.8 | +0.2 | |

| Hexane-d14 | C1 | 13.9 | 13.6 | +0.3 |

| C2 | 22.5 | 22.3 | +0.2 | |

| C3 | 31.3 | 31.1 | +0.2 |

Integration of Machine Learning and Artificial Intelligence in Deuterated Compound Research

In the context of deuterated compounds, ML models can be trained on DFT-calculated data to predict properties like reaction energies or spectroscopic signatures with the speed of simpler models but approaching the accuracy of quantum mechanics. youtube.com This allows for the rapid screening of large numbers of deuterated molecules for desired characteristics, which is particularly relevant in drug discovery where deuteration is used to tune metabolic stability. mdpi.com

Applications in Quantitative Analytical Methodologies

Utilization as an Internal Standard in Chromatography and Mass Spectrometry

In quantitative analysis, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a substance added in a constant amount to samples, standards, and blanks. The ideal internal standard co-elutes with the target analyte and exhibits similar ionization behavior. 1,6-Dibromohexane-D12, being the deuterated analog of 1,6-dibromohexane (B150918), is perfectly suited for this role in the analysis of its non-deuterated counterpart and related compounds.

Compensation for Analytical Variability and Matrix Effects

Analytical variability can arise from multiple sources, including sample preparation steps (extraction, derivatization), injection volume inconsistencies, and fluctuations in instrument response. Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in complex samples like biological fluids or environmental extracts.

By adding a known quantity of this compound to a sample at the earliest stage of preparation, it experiences nearly identical conditions as the native analyte throughout the entire analytical process. Any loss of analyte during extraction or suppression/enhancement of the signal in the mass spectrometer's ion source will affect both the analyte and the internal standard to a similar degree. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for accurate quantification despite these variations.

Quantification of Non-Deuterated Analogs and Related Compounds

The primary application of this compound is in the precise quantification of its non-deuterated form, 1,6-dibromohexane. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the unknown sample is then determined from this curve. This method, known as isotopic dilution, is considered the gold standard for quantitative analysis due to its high accuracy and precision.

The table below illustrates a hypothetical dataset for the quantification of 1,6-dibromohexane using this compound as an internal standard.

| Sample ID | Analyte Peak Area (1,6-dibromohexane) | Internal Standard Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/L) |

| Standard 1 | 15,234 | 50,112 | 0.304 | 1.0 |

| Standard 2 | 74,890 | 49,876 | 1.501 | 5.0 |

| Standard 3 | 151,021 | 50,500 | 2.991 | 10.0 |

| Unknown 1 | 112,567 | 50,234 | 2.241 | 7.5 |

| Unknown 2 | 45,876 | 49,990 | 0.918 | 3.0 |

Development and Validation of Analytical Methods Employing Deuterated Standards

The development of a robust analytical method requires careful optimization of various parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. The validation process ensures that the developed method is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

Using a deuterated internal standard like this compound is highly beneficial during method validation. It helps to demonstrate the method's ruggedness and reliability by compensating for minor procedural variations that can occur between different analysts or on different days. For instance, in assessing the recovery of the analyte from a complex matrix, the consistent response ratio between the analyte and the internal standard across different spike levels confirms the effectiveness of the extraction procedure.

Advantages of Isotopic Internal Standards in Complex Sample Matrices

The analysis of analytes in complex matrices such as blood, urine, soil, or food is often hampered by the presence of numerous interfering substances. These interferences can lead to significant matrix effects, making accurate quantification challenging with traditional internal or external standard methods.

Isotopic internal standards like this compound offer significant advantages in such scenarios. Because their physicochemical properties are nearly identical to the analyte, they co-elute precisely and are affected by matrix interferences in the same manner. This co-elution and similar behavior ensure that the ratio of their signals remains unaffected, providing a reliable measure of the analyte's concentration even in the presence of strong matrix effects. This capability is crucial for applications in fields such as environmental monitoring, clinical diagnostics, and toxicology, where accurate measurement of trace-level compounds is essential.

The following table summarizes the key advantages of using an isotopic internal standard.

| Feature | Description |

| High Accuracy | Minimizes errors from sample preparation and matrix effects. |

| High Precision | Corrects for variations in instrument performance and injection volume. |

| Specificity | Mass difference allows for clear differentiation from the analyte. |

| Reliability | Provides robust and reproducible results in complex matrices. |

Advanced Research Applications in Organic Synthesis and Polymer Chemistry

Deuterated 1,6-Dibromohexane (B150918) as a Versatile Building Block in Polymer Synthesis Research

In the field of polymer science, isotopic labeling with deuterium (B1214612) is a critical technique for elucidating the structure, dynamics, and properties of polymeric materials. sci-hub.se 1,6-Dibromohexane-D12, with its fully deuterated hexane (B92381) chain, is a valuable monomer for creating specifically labeled polymers. The mass difference between deuterium and hydrogen allows for the use of techniques like neutron scattering to gain unique insights into polymer behavior. sci-hub.se

The use of deuterated monomers is essential for studying polymerization mechanisms because the hydrogens cannot be easily exchanged for deuterium after the polymer is formed. europa.eu By strategically incorporating this compound into a polymer chain, researchers can track the behavior of specific segments. Neutron scattering techniques can then be used to distinguish between the deuterated and non-deuterated parts of the polymer, providing detailed information on chain conformation and dynamics. sci-hub.seeuropa.eu This approach, known as contrast variation, allows for the selective investigation of different regions of the polymer chain, such as the middle part, which can be created using this compound. europa.eu

For example, in polycondensation reactions where 1,6-dibromohexane is used to introduce a C6 spacer, using the deuterated version allows for precise tracking of this spacer within the final polymer architecture. chemicalbook.comsigmaaldrich.com This helps in understanding how the monomer units are incorporated and arranged, providing fundamental knowledge for designing new materials with controlled properties.

This compound is a key reagent for synthesizing deuterated polymers for advanced materials science research. chemicalbook.com These materials are crucial for applications in neutron scattering studies, which are used to analyze the structure and behavior of materials at a molecular level. resolvemass.ca The synthesis of polymers with selectively deuterated segments can reveal important information about local material properties, such as crystallization and melting behavior near specific structural features. nih.gov

The non-deuterated form of 1,6-dibromohexane is used in the synthesis of various functional polymers, including:

Conductive polyfluorene ionomers for fuel cell applications. chemicalbook.comyogiintermediates.com

Cross-linkable polythiophenes for polymer photovoltaic cells. sigmaaldrich.com

Water-soluble thermoresponsive polylactides. chemicalbook.comsigmaaldrich.com

By substituting this compound in these syntheses, researchers can create polymers with labeled C6 segments. These deuterated materials enable advanced characterization studies, helping to establish structure-property relationships that are vital for the development of new and improved materials. europa.eu

Table 1: Applications of 1,6-Dibromohexane in Polymer Synthesis Interactive table available in the online version.

| Polymer Type | Application Area | Reference |

|---|---|---|

| Polyfluorene Ionomers | Alkaline Fuel Cells | chemicalbook.comsigmaaldrich.com |

| Poly(3-(5-hexenyl)thiophene) | Photovoltaic Cells | sigmaaldrich.com |

| Polylactides | Water-Soluble Thermoresponsive Materials | sigmaaldrich.com |

Role in Multicomponent Reactions for Selective Isotopic Labeling

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. thieme-connect.de This approach is advantageous for its speed, diversity, and high atom economy. MCRs represent a promising strategy for the synthesis of isotopically labeled molecules, including those containing deuterium. thieme-connect.de

While direct examples involving this compound are not prevalent, its structure as a difunctional electrophile makes it a suitable candidate for incorporation into MCRs. By using a deuterated building block like this compound, a specific deuterated segment can be precisely installed into a larger, more complex molecule in a single, efficient step. This method of selective isotopic labeling is highly valuable for creating standards for mass spectrometry, probes for metabolic studies, and novel deuterated drugs. thieme-connect.de

Tracer Applications in Biochemical Pathway Research (e.g., Fatty Acid Metabolism)

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems. researchgate.net In the study of fatty acid metabolism, for instance, stable isotope-labeled fatty acids are used to track their uptake, incorporation into complex lipids, and subsequent metabolic transformations. researchgate.net

This compound can serve as a precursor for the synthesis of deuterated probes to study biochemical pathways. Through chemical modification, the D12-hexane backbone can be converted into deuterated fatty acids or other metabolites. When introduced into a biological system, such as cancer cell cultures, the deuterium labels allow these molecules to be tracked using techniques like mass spectrometry. researchgate.net This enables researchers to follow the intricate pathways of fatty acid metabolism, which is often altered in diseases like cancer. nih.govimrpress.com Such studies can reveal how cells utilize fatty acids from different sources and how metabolic processes are compartmentalized within the cell, providing insights that could lead to new therapeutic strategies. researchgate.net

Table 2: Research Focus on Fatty Acid (FA) Metabolism in Disease Interactive table available in the online version.

| Research Area | Key Findings | Reference |

|---|---|---|

| Diffuse Large B-cell Lymphoma (DLBCL) | FA metabolism is a critical survival path, and its inhibition leads to cancer cell death. | nih.gov |

| General Cancer Metabolism | FAs from extracellular uptake and de novo synthesis have distinct metabolic fates. | researchgate.net |

| Breast Cancer | Alterations in FA metabolism can affect cancer cell migration, immune evasion, and drug resistance. | imrpress.com |

Development of Deuterated Ligands and Reagents in Catalysis Research

This compound can be used as a starting material to synthesize a variety of deuterated ligands. The two bromine atoms provide reactive handles for attaching the hexane-D12 chain to other molecular fragments to build more complex ligand structures. For example, it could be used to create deuterated N-heterocyclic carbene (NHC) precursors or components of phosphine (B1218219) ligands. By replacing specific hydrogen atoms with deuterium, particularly at sites prone to decomposition, the resulting deuterated ligands can impart superior stability to the metal catalyst. This strategy has been successfully applied in areas like non-heme iron oxidation catalysis, where bulky, deuterated ligands led to a significant increase in catalytic performance and product yield. researchgate.net

Future Directions and Emerging Research Avenues for 1,6 Dibromohexane D12

Exploration of Novel Synthetic Pathways for Highly Selective Deuteration

The synthesis of isotopically enriched compounds like 1,6-Dibromohexane-D12 is foundational to their application. While traditional methods often involve harsh conditions or require gaseous deuterium (B1214612) (D2), emerging research focuses on developing more selective, efficient, and safer synthetic protocols. The increasing demand for precisely labeled molecules has spurred renewed interest in methods for selective deuterium installation.

Future efforts will likely concentrate on catalytic transfer deuteration and hydrodeuteration. These techniques offer significant advantages as they typically use readily available, easy-to-handle liquid deuterium donors (like D2O or deuterated alcohols), obviating the need for high-pressure D2 gas setups. Transition metal catalysis, particularly with copper or palladium, has shown promise in this area. For a substrate like 1,6-dibromohexane (B150918), these methods could offer a pathway to high isotopic incorporation under milder conditions.

Research is also directed towards chemo- and regioselective H-D exchange reactions. Systems using catalysts like palladium on carbon (Pd/C) with D2O as the deuterium source can facilitate selective deuteration at specific molecular positions. Adapting such systems for the exhaustive deuteration required for this compound could lead to more environmentally benign and cost-effective synthetic routes.

Table 1: Comparison of Deuteration Methodologies

| Feature | Traditional Methods (e.g., High-Pressure D2 Gas) | Emerging Catalytic Transfer Methods |

|---|---|---|

| Deuterium Source | D2 Gas | D2O, Isopropanol-d8, Deuterated Silanes |

| Reaction Conditions | Often high pressure and temperature | Typically milder, atmospheric pressure |

| Safety | Requires handling of flammable D2 gas | Generally safer, avoids gaseous reagents |

| Selectivity | Can be difficult to control | High regioselectivity and chemoselectivity possible |

| Equipment | Specialized high-pressure reactors | Standard laboratory glassware |

Expanding the Scope of Kinetic Isotope Effect Studies to New Reaction Classes

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms and transition states of chemical reactions. It measures the change in reaction rate upon isotopic substitution. Deuterium KIEs (¹H/²H) are particularly informative for reactions involving the cleavage or formation of C-H bonds.

This compound, with its fully deuterated alkyl chain, is an ideal substrate for probing complex reaction mechanisms where multiple C-H bonds are potentially involved. Future research can expand the use of this compound to study new reaction classes beyond simple substitutions. For example, in polymerization reactions where 1,6-dibromohexane acts as a monomer or chain transfer agent, the KIE can provide insight into the rate-determining steps of polymer growth and termination.

Furthermore, this compound could be used to investigate intramolecular processes in organometallic catalysis or complex elimination reactions. Studying the KIE at different positions along the deuterated chain could help distinguish between concerted and stepwise mechanisms or identify unexpected long-range electronic effects governing reactivity. The development of advanced measurement techniques, such as high-precision NMR spectroscopy, allows for the determination of KIEs at natural abundance, a method that can be complemented by studies using heavily labeled substrates for enhanced accuracy.

Table 2: Potential Reaction Classes for KIE Studies with this compound

| Reaction Class | Mechanistic Question | Role of this compound |

|---|---|---|

| Polycondensation | Is C-Br bond cleavage the sole rate-determining step? | Probe for secondary KIEs influencing polymerization kinetics. |

| Organometallic Catalysis | Does C-H activation occur along the alkyl chain? | Substrate to detect intramolecular C-D bond involvement. |

| Dehydrohalogenation | What is the geometry of the elimination transition state? | Tool to study the synchronicity of C-D and C-Br bond cleavage. |

| Radical Chemistry | Are hydrogen abstraction steps involved in side reactions? | Tracer to quantify the extent of radical-induced C-D bond breaking. |

Advanced Computational Modeling for Complex Deuterated Systems

Computational chemistry has become an indispensable partner to experimental studies in mechanistic chemistry. The synergy between high-precision experimental KIE measurements and theoretical calculations provides profound insights into reaction pathways. Heavy-atom KIEs, when accurately measured and computed, can serve as a benchmark for validating theoretical models.

Future research will increasingly rely on this integrated approach. Advanced computational methods, such as those based on Density Functional Theory (DFT), can predict KIEs with remarkable accuracy. For a molecule like this compound, computational models can be used to:

Predict primary and secondary KIEs for proposed reaction mechanisms.

Simulate the vibrational frequencies of ground states and transition states, which are the origin of the KIE.

Analyze the impact of deuteration on molecular geometry and adsorption on catalytic surfaces.

Experimental data obtained using this compound can provide the crucial real-world data needed to refine and validate these computational models. This iterative process, where experiment informs theory and vice versa, is essential for building robust, predictive models for complex chemical systems, including those relevant to catalysis and materials science.

Table 3: Integrated Computational-Experimental Workflow

| Step | Action | Purpose |

|---|---|---|

| 1. Hypothesis | Propose several plausible reaction mechanisms. | Establish a set of theoretical possibilities to test. |

| 2. Computation | Use DFT to calculate the transition state structures and predict KIEs for each mechanism. | Generate quantitative, testable predictions for each hypothesis. |

| 3. Experiment | Synthesize this compound and measure the experimental KIE for the reaction. | Obtain precise, real-world data on the reaction's kinetic behavior. |

| 4. Comparison | Compare the experimental KIE with the computationally predicted values. | Identify the theoretical mechanism that best matches the experimental reality. |

| 5. Refinement | Refine the computational model based on experimental results. | Improve the accuracy and predictive power of the theoretical approach. |

Synergistic Approaches Combining Isotopic Labeling with Advanced Spectroscopic and Imaging Techniques

The unique nuclear properties of deuterium make it a powerful probe for advanced analytical techniques. One of the most promising emerging fields is Deuterium Metabolic Imaging (DMI), a non-invasive method that uses magnetic resonance imaging (MRI) to track the fate of deuterated substrates in vivo. DMI provides 3D metabolic maps and can reveal regional differences in metabolism, for instance in brain tumors.

While DMI has traditionally focused on metabolites like [6,6’-²H₂]glucose, the underlying principle of detecting the deuterium NMR signal can be extended to other deuterated molecules. Future research could explore the use of this compound, or polymers and nanoparticles synthesized from it, as novel imaging agents or tracers.

Potential applications include:

Materials Science: Monitoring the in-situ degradation or distribution of a polymer within a composite material.

Environmental Science: Tracking the fate and transport of labeled organic molecules in environmental systems.

Biomedical Research: Using functionalized nanoparticles derived from this compound as non-metabolic tracers to study biodistribution or drug delivery systems.

The low natural abundance of deuterium (0.01%) ensures that the signal from the administered labeled compound is detected with minimal background. This synergistic approach, combining the synthesis of highly deuterated building blocks with advanced imaging techniques, opens a new frontier for visualizing complex processes in both biological and material systems.

Table 4: Principles of Deuterium-Based Imaging

| Principle | Description | Advantage for this compound Applications |

|---|---|---|

| NMR/MRI Detection | The deuterium nucleus (²H) has a nuclear spin that can be detected by NMR/MRI. | Allows for non-invasive, three-dimensional spatial mapping of the labeled compound. |

| Low Natural Abundance | The natural abundance of ²H is very low (~0.01%). | Provides a high-contrast image with minimal background signal from endogenous molecules. |

| Chemical Shift | The resonance frequency of ²H is sensitive to its chemical environment. | Can potentially distinguish the parent compound from its breakdown products. |

| Quantitative Signal | The signal intensity is proportional to the concentration of the labeled species. | Enables quantitative tracking of the compound's distribution and concentration over time. |

Q & A